P–N Bond Stability Across Deprotection Steps
In the total synthesis of ADPr-ATP, the protected adenosine 5'-phosphoromorpholidate intermediate was deliberately selected over alternative phosphoramidate donors because the P(V)−N bond in the morpholidate exhibits sufficient stability to withstand the acidic and basic conditions of subsequent deprotection steps [1]. The synthesis proceeded through 14 linear steps with a 6.4% overall yield, with the late-stage P(V)−N activation reaction of pyrophosphate and 5′-phosphoromorpholidate identified as a critical enabling transformation [1].
| Evidence Dimension | Phosphoramidate bond stability under deprotection conditions |
|---|---|
| Target Compound Data | Survives multi-step protection/deprotection sequence; enables 14-step synthesis with 6.4% overall yield |
| Comparator Or Baseline | Unspecified alternative phosphoramidate donors (implicitly evaluated during method development) |
| Quantified Difference | P(V)−N bond stability explicitly noted as critical for successful deprotection; reaction feasibility rather than comparative yield percentage |
| Conditions | Multi-step organic synthesis with protection/deprotection cycles |
Why This Matters
This evidence establishes that AMP-morpholidate is the preferred phosphoramidate donor when synthetic routes require intermediate stability across multiple deprotection steps—a property not shared by more labile activated nucleotides such as AMP-imidazolide.
- [1] Zhang, T., Liu, H., Chang, J., & Meng, Y. (2025). Total synthesis of ADPr-ATP and evaluation of the antiviral activity of pRib-AMP prodrug. Chinese Chemical Letters, 36(5), 110564. View Source
